molecular formula C5H2Br2N4 B13678619 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine

3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13678619
M. Wt: 277.90 g/mol
InChI Key: RMFLYWFSFLNDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions on the pyrazolo[3,4-b]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine typically involves the bromination of 1H-pyrazolo[3,4-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

  • 3,5-Dibromo-1H-pyrazolo[3,4-c]pyrazine
  • 3,4-Dibromo-1H-pyrazolo[3,4-c]pyrazine
  • 3,6-Dibromo-1H-pyrazolo[4,3-b]pyrazine

Comparison: 3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic properties and biological activities, making it a valuable scaffold for diverse applications .

Properties

Molecular Formula

C5H2Br2N4

Molecular Weight

277.90 g/mol

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H2Br2N4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11)

InChI Key

RMFLYWFSFLNDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.